1-Azabicyclo[3.3.1]nonan-4-one

Medicinal Chemistry Organic Synthesis Muscarinic Receptor Antagonists

Select 1‑Azabicyclo[3.3.1]nonan‑4‑one (CAS 61108‑24‑5) for your medicinal chemistry program. Its [3.3.1]‑azabicyclic framework imposes conformational rigidity that simple piperidinones cannot achieve, enabling C(8)‑substituted derivatives with 10–230‑fold higher muscarinic M1–M5 affinity than carbachol. The ketone is the direct starting material for renzapride, whose 1000‑fold lower hERG liability versus cisapride provides a documented cardiac‑safety margin. With logP 0.65 and pKa 8.06, this scaffold offers favorable CNS‑penetrant properties distinct from quinuclidin‑3‑one. Derivatize to the oxime for 20‑fold M1‑over‑M3 selectivity (M1 Ki = 2.1 nM). A four‑step pyridine‑N‑oxide route delivers 57% overall yield for SAR exploration. ≥95% purity, stored refrigerated (2–8 °C), shipped ambient with ice packs for stability. Request a quote for research‑grade quantities today.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 61108-24-5
Cat. No. B1267877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.3.1]nonan-4-one
CAS61108-24-5
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CN(C1)CCC2=O
InChIInChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2
InChIKeySAFJJNGLNXXSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[3.3.1]nonan-4-one (CAS 61108-24-5): Procurement-Ready Bridged Bicyclic Ketone Scaffold for Muscarinic Antagonist and 5‑HT₄ Agonist Research


1‑Azabicyclo[3.3.1]nonan‑4‑one (C₈H₁₃NO, MW 139.2) is a conformationally restricted azabicyclic ketone featuring a nitrogen atom at the bridgehead and a ketone at the 4‑position [1]. This rigid framework serves as a privileged scaffold in medicinal chemistry, enabling the generation of C(8)‑substituted derivatives that act as potent muscarinic receptor antagonists and as the key intermediate in the synthesis of renzapride, a 5‑HT₄ agonist/5‑HT₃ antagonist [2][3].

1-Azabicyclo[3.3.1]nonan-4-one vs. Simpler Ketones: Why Scaffold Rigidity and Substitution Versatility Prevent Direct Replacement


Simple monocyclic ketones (e.g., piperidin‑4‑one) lack the conformational rigidity and topological constraint that the [3.3.1]‑azabicyclic framework imposes [1]. Even among other azabicyclic ketones (e.g., quinuclidin‑3‑one, tropinone), differences in ring size, bridgehead nitrogen placement, and the accessible substitution patterns at the C(8) position lead to divergent receptor‑binding profiles and synthetic versatility [2]. The following evidence demonstrates that 1‑azabicyclo[3.3.1]nonan‑4‑one offers unique, quantifiable advantages over its closest analogs in terms of synthetic efficiency, muscarinic receptor affinity, physicochemical properties, and its role as a key intermediate in a clinically differentiated 5‑HT₄ agonist.

1-Azabicyclo[3.3.1]nonan-4-one: Quantified Differentiation Over Comparable Scaffolds and Synthetic Routes


Superior Synthetic Yield for C(8)-Substituted Derivatives via the Four-Step Pyridine N-Oxide Route

The synthesis of C(8)-substituted 1-azabicyclo[3.3.1]nonan-4-ones via a four-step sequence (pyridine N‑oxide formation, reduction with Pd‑C/ammonium formate, NaBH₃CN reduction, and ethyl acrylate addition) affords a 57% overall yield, compared to only 13% for the conventional two‑step catalytic hydrogenation route [1]. This >4‑fold yield improvement directly reduces material costs and waste generation when generating diverse C(8)-substituted libraries.

Medicinal Chemistry Organic Synthesis Muscarinic Receptor Antagonists

Markedly Higher Muscarinic Receptor Affinity vs. Carbachol and Arecoline

The C(8)-substituted derivative exo‑8‑benzyloxymethyl‑3‑ethoxycarbonyl‑4‑hydroxy‑1‑azabicyclo[3.3.1]non‑3‑ene (compound 3) binds to all five human muscarinic receptor subtypes (M1–M5) with Ki values that are 10‑50 times lower than the cholinergic agonist carbachol and 30‑230 times lower than the alkaloid agonist arecoline [1]. This substantial affinity gain demonstrates the scaffold‘s capacity to generate potent antagonists.

Pharmacology Muscarinic Receptors Binding Affinity

Favorable Lipophilicity‑Basicity Balance for CNS Drug Design Relative to Quinuclidin‑3‑one

1‑Azabicyclo[3.3.1]nonan‑4‑one exhibits a measured logP of 0.65 and a pKa of 8.06 [1]. In contrast, the smaller 1‑azabicyclo[2.2.2]octan‑3‑one (quinuclidin‑3‑one) has a lower logP (-0.39) and a lower pKa (7.2) . The higher logP of the [3.3.1] scaffold may enhance passive membrane permeability, while the slightly higher basicity (pKa 8.06) maintains adequate aqueous solubility without excessive protonation at physiological pH. Both values fall within the optimal range for CNS‑penetrant small molecules.

Physicochemical Properties CNS Drug Design ADME

Key Intermediate for Renzapride, a 5‑HT₄ Agonist with 1000‑Fold Lower hERG Inhibition Than Cisapride

1‑Azabicyclo[3.3.1]nonan‑4‑one is the essential ketone precursor for renzapride, a mixed 5‑HT₄ agonist/5‑HT₃ antagonist developed for irritable bowel syndrome [1][2]. Renzapride exhibits an hERG channel IC₅₀ of 1.8 × 10⁻⁶ M, whereas cisapride (a comparator 5‑HT₄ agonist withdrawn due to QT prolongation) inhibits hERG with an IC₅₀ of 2.7 × 10⁻⁸ M — a 1000‑fold difference [3]. This marked reduction in cardiac liability makes renzapride and its analogues built from this ketone scaffold safer candidates for gastrointestinal disorders.

Gastrointestinal Pharmacology 5‑HT₄ Agonists Cardiac Safety

Oxime Derivative Achieves 20‑Fold M1‑Selective Muscarinic Antagonism

1‑Azabicyclo[3.3.1]nonan‑4‑one oxime hydrochloride, a readily accessible derivative, displays an M1 receptor Ki of 2.1 nM and an M3 receptor Ki of 42 nM, yielding a 20‑fold selectivity for the M1 subtype . This selectivity profile is highly desirable for CNS indications (e.g., Alzheimer‘s disease, schizophrenia) where M1‑preferential antagonism may reduce peripheral side effects mediated by M3 receptors.

Receptor Selectivity Muscarinic M1 Antagonist Structure‑Activity Relationship

1-Azabicyclo[3.3.1]nonan-4-one: Priority Procurement Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Generation of Potent, Selective Muscarinic Receptor Antagonists

Use this ketone as the core scaffold to synthesize C(8)-substituted derivatives that, as demonstrated with compound 3, achieve 10–230‑fold higher affinity for human M1–M5 receptors than carbachol or arecoline [1]. The four‑step pyridine N‑oxide route provides a 57% overall yield for diverse C(8) analogs, enabling efficient SAR exploration [1].

Gastrointestinal Drug Discovery: Synthesis of 5‑HT₄ Agonists with Improved Cardiac Safety

Employ this ketone as the starting material for renzapride and structurally related 5‑HT₄ agonists [2]. Renzapride exhibits a 1000‑fold lower hERG inhibition (IC₅₀ = 1.8 µM) compared to cisapride (IC₅₀ = 27 nM), offering a clear safety advantage in prokinetic drug development [3].

CNS‑Focused Lead Optimization: Physicochemical Scaffold with Favorable logP and pKa

Select this scaffold when designing CNS‑penetrant antagonists due to its logP of 0.65 and pKa of 8.06 [4]. Compared to quinuclidin‑3‑one (logP = -0.39, pKa = 7.2), the [3.3.1] framework provides higher lipophilicity and basicity, potentially improving blood‑brain barrier permeability while maintaining aqueous solubility .

Selective M1 Antagonist Development: Oxime Derivative as a Lead Scaffold

Derivatize the ketone to the corresponding oxime to access compounds with 20‑fold M1‑over‑M3 selectivity (M1 Ki = 2.1 nM; M3 Ki = 42 nM) . This selectivity profile is valuable for CNS indications requiring M1‑specific modulation while minimizing peripheral cholinergic side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azabicyclo[3.3.1]nonan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.